molecular formula C25H21N3O2 B2800421 1-benzyl-3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,8-naphthyridin-2(1H)-one CAS No. 946281-22-7

1-benzyl-3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,8-naphthyridin-2(1H)-one

Cat. No. B2800421
CAS RN: 946281-22-7
M. Wt: 395.462
InChI Key: APBSZJSIXZOUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-benzyl-3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,8-naphthyridin-2(1H)-one”, there are related studies on the synthesis of similar compounds. For instance, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for inhibitory activity against monoamine oxidase (MAO)-A and-B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE) . Another study synthesized 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one using the Castagnoli–Cushman reaction .

Scientific Research Applications

Aggregation Enhanced Emission and Photophysical Properties

Research on derivatives of 1,8-naphthalimide, closely related to the queried compound, has shown significant advancements in the tuning of aggregation-enhanced emission and solid-state emission. For instance, derivatives like 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid and related compounds have been synthesized and characterized, exhibiting notable aggregation-enhanced emission properties. These properties are attributed to nanoaggregate formation in aqueous-DMF solutions and are further elucidated through spectral data, X-ray crystallography, and density functional theory calculations. Such findings indicate potential applications in the development of novel photophysical materials and sensors (Srivastava et al., 2016).

Anticancer Activity

A derivative of the tetrahydroisoquinoline family, which shares structural motifs with the queried compound, has been investigated for its anticancer activity. Synthesized compounds maintaining the tetrahydroisoquinoline moiety have shown potent cytotoxic activities against breast cancer cell lines, suggesting their potential as novel anticancer agents. This research underscores the importance of structural modifications on the phenyl ring in enhancing biological properties, offering insights into the design of safer pharmaceutical agents (Redda et al., 2010).

Synthesis of Novel Frameworks

The versatility of the dihydroisoquinoline-naphthyridinone framework has been demonstrated through the synthesis of new fused structures. These compounds, obtained through reactions with azlactone and subsequent modifications, present a novel class of compounds with unique chemical properties. Their potential applications span from materials science to pharmaceuticals, emphasizing the utility of such frameworks in creating diverse chemical entities (Shuvalov & Fisyuk, 2022).

Antimicrobial Activity

The application of 1,8-naphthyridin-2(1H)-one derivatives extends to antimicrobial activity as well. Through microwave-assisted synthesis, compounds incorporating the 1,8-naphthyridin-2-yl moiety have been evaluated against various bacterial strains, showing promising antimicrobial properties. This suggests the potential of these compounds in addressing microbial resistance and the development of new antibiotics (Sakram et al., 2018).

Mechanism of Action

While the mechanism of action for “1-benzyl-3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,8-naphthyridin-2(1H)-one” is not specifically mentioned, related compounds have shown inhibitory activity against monoamine oxidase (MAO)-A and-B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE). Molecular docking revealed several important interactions between the active analogs and amino acid residues of the protein receptors .

Future Directions

The research on similar compounds paves the way for further study aimed at designing MAO and ChE inhibitors for the treatment of depression and neurodegenerative disorders . Another study suggests that the results would help to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

properties

IUPAC Name

1-benzyl-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-24(27-14-12-19-9-4-5-10-21(19)17-27)22-15-20-11-6-13-26-23(20)28(25(22)30)16-18-7-2-1-3-8-18/h1-11,13,15H,12,14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBSZJSIXZOUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.